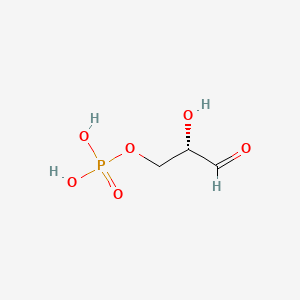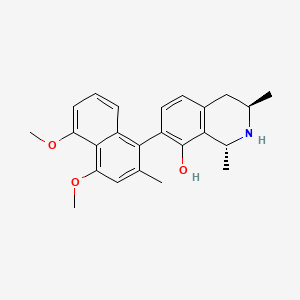
Dioncophylline A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioncophylline A is an isoquinoline alkaloid that is the biaryl resulting from substitution of the hydrogen at the 7-position of (1R,3R)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol by a 4,5-dimethoxy-2-methylnaphthalen-1-yl group. It is a naphthylisoquinoline alkaloid isolated from the roots and stem barks of Triphyophyllum peltatum and exhibits antifungal, antimalarial, antineoplastic and molluscicidal activites. It has a role as an antimalarial, an antifungal agent, a molluscicide and a metabolite. It is an isoquinoline alkaloid, a member of methylnaphthalenes, a methoxynaphthalene, a member of isoquinolines and a biaryl.
Wissenschaftliche Forschungsanwendungen
Antifeedant and Growth Retarding Activity
Dioncophylline A has demonstrated significant antifeedant activity against larvae of the polyphagous herbivore Spodoptera littoralis. Studies have shown high mortality rates and growth reduction in larvae fed on a diet containing dioncophylline A. The alkaloid's effects include an increase in the larval period, reduced larval weight gain, and a decrease in the amount of diet consumed, indicating its potential as a natural pest control agent (Bringmann, Gramatzki, Grimm, & Proksch, 1992).
Larvicidal Activity Against Malaria Vectors
Dioncophylline A has shown promising larvicidal activity against the malaria vector Anopheles stephensi. The alkaloid's effectiveness is particularly notable in younger larval stages, with low LC50 values, suggesting its potential use in malaria control (François et al., 1996).
Structure-Activity Relationships
Investigations into the structure-activity relationships of dioncophylline A have indicated that certain modifications can enhance its growth-retarding effects on herbivorous insects. This research aids in understanding the functional groups critical for the alkaloid's bioactivity and paves the way for developing more effective insecticidal agents (Bringmann, Holenz, Wiesen, Nugroho, & Proksch, 1997).
Cytotoxicity Against Human Tumor Cell Lines
Research has also explored the cytotoxicity of dioncophylline A against various human tumor cell lines. This highlights the potential therapeutic applications of the alkaloid in cancer treatment (Hallock et al., 1995).
Antimalarial Activity
Dioncophylline A has demonstrated significant activity against the malaria parasite Plasmodium falciparum. Its effectiveness against both chloroquine-sensitive and resistant strains suggests its potential as a new antimalarial agent (François et al., 1997).
Molluscicidal Properties
The alkaloid has also been identified as a new structural type of molluscicidal compounds, indicating its potential application in controlling mollusk populations that are pests or vectors of disease (Bringmann, Holenz, Assi, Zhao, & Hostettmann, 1996).
Eigenschaften
Produktname |
Dioncophylline A |
|---|---|
Molekularformel |
C24H27NO3 |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
(1R,3R)-7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C24H27NO3/c1-13-11-20(28-5)23-17(7-6-8-19(23)27-4)21(13)18-10-9-16-12-14(2)25-15(3)22(16)24(18)26/h6-11,14-15,25-26H,12H2,1-5H3/t14-,15-/m1/s1 |
InChI-Schlüssel |
MXIZZLBQRBAZEX-HUUCEWRRSA-N |
Isomerische SMILES |
C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |
SMILES |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |
Kanonische SMILES |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |
Synonyme |
dioncophylline A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



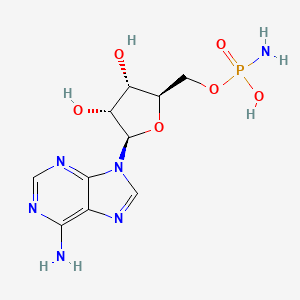

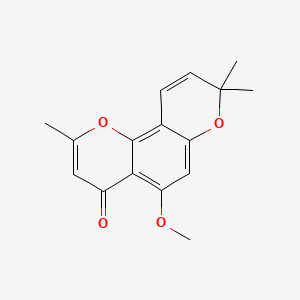


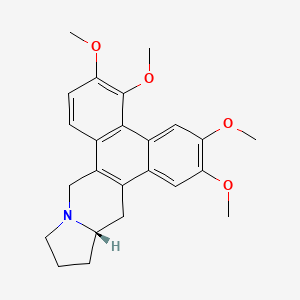
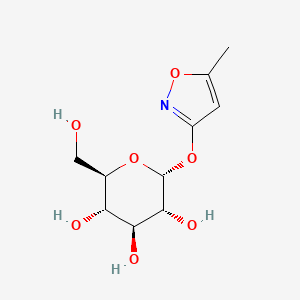
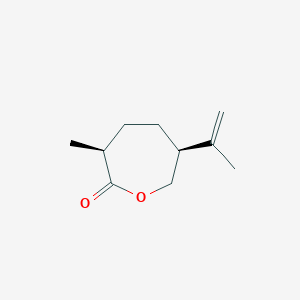
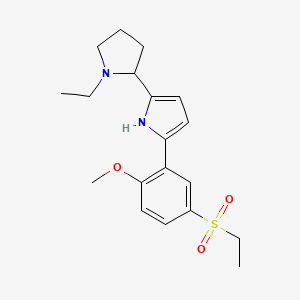



![(1R,9S,13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one](/img/structure/B1200841.png)
